
5-bromo-N,6-dimethylpyridin-2-amine
Overview
Description
5-bromo-N,6-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,6-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of N,6-dimethylpyridin-2-amine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 is a primary site for nucleophilic substitution, enabling functional group transformations.
Key Reactions and Conditions:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Halogen Exchange:
-
Reagents: KI or CuI in the presence of a palladium catalyst.
-
Outcome: Bromine is replaced by iodine, enhancing reactivity for downstream coupling.
-
Coupling Reactions
The bromine atom facilitates cross-coupling reactions, pivotal in constructing complex molecules.
Suzuki–Miyaura Coupling
-
Reagents: Arylboronic acids, Pd(PPh₃)₄ catalyst, and a base (e.g., K₃PO₄).
-
Conditions: Solvents like toluene or THF at 80–100°C under inert atmosphere.
-
Example: Coupling with phenylboronic acid yields 5-aryl-6-methylpyridin-2-amine derivatives .
Table 1: Representative Suzuki Coupling Products
Boronic Acid Partner | Product Structure | Yield (%) | Reference |
---|---|---|---|
Phenylboronic acid | 5-Phenyl-6-methyl | 75 | |
4-Methoxyphenyl | 5-(4-MeO-Ph)-6-Me | 68 |
Buchwald–Hartwig Amination
-
Reagents: Primary/secondary amines, Pd₂(dba)₃ catalyst, and Xantphos ligand.
-
Outcome: Substitutes bromine with amines, forming C–N bonds .
Oxidation and Reduction
The dimethylamino group and methyl substituents influence redox behavior.
-
Oxidation:
-
Reagents: KMnO₄ or CrO₃ in acidic conditions.
-
Outcome: Methyl groups oxidize to carboxylic acids; dimethylamino groups remain stable.
-
-
Reduction:
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to substituent positioning.
Table 2: Reactivity Comparison with Analogous Pyridines
Scientific Research Applications
Organic Chemistry
5-bromo-N,6-dimethylpyridin-2-amine serves as a crucial building block in organic synthesis. It is frequently used in:
- Synthesis of Novel Compounds : Researchers employ this compound to create new pyridine-based derivatives that exhibit diverse biological activities .
- Cross-Coupling Reactions : It plays a significant role in the formation of carbon-carbon bonds through palladium-catalyzed reactions .
Biological Research
The compound has been investigated for its biological properties:
- Enzyme Interaction : Studies indicate that it can interact with cytochrome P450 enzymes, which are essential for drug metabolism.
- Cell Signaling : It has been shown to influence cellular pathways and gene expression, making it valuable for research into cellular mechanisms.
Pharmaceutical Applications
Research is ongoing into the therapeutic potential of this compound:
- Drug Development : It serves as an intermediate in the synthesis of compounds aimed at treating inflammatory and autoimmune diseases .
- Therapeutic Candidates : Its derivatives are being explored for various pharmacological activities, including anti-thrombotic and biofilm inhibition properties .
Case Study 1: Synthesis of Pyridine Derivatives
A study demonstrated the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions using this compound as a precursor. The reaction yielded several new compounds with potential applications in medicinal chemistry .
Compound Name | Yield (%) | Biological Activity |
---|---|---|
5-Aryl-2-methylpyridin-3-amines | 70-85% | Anti-thrombolytic |
4-Aryl derivatives | 60-75% | Biofilm inhibition |
Case Study 2: Interaction with Cytochrome P450
Research highlighted the interaction between this compound and cytochrome P450 enzymes. This interaction is crucial for understanding drug metabolism pathways and developing safer pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups on the pyridine ring influence its reactivity and binding properties. These interactions can affect various biochemical pathways, depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: This compound is structurally similar but has an amino group at the 2-position instead of a dimethylamino group.
6-Bromo-N,N-dimethylpyridin-2-amine: Another similar compound with a dimethylamino group at the 2-position and a bromine atom at the 6-position.
5-Bromo-2-(dimethylamino)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, with similar substituents.
Uniqueness
5-bromo-N,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
5-Bromo-N,6-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and two methyl groups on the pyridine ring, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : CHBrN\
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
This compound can undergo various chemical reactions, including nucleophilic substitution and oxidation, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting pathways involved in cell signaling and metabolic processes.
- Enzyme Inhibition : It is hypothesized that the compound inhibits key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may also interact with various receptors, leading to altered cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Case Study 1 : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens:
- Case Study 2 : Research indicated that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 12.5 | |
Anticancer | A549 (lung cancer) | 15.0 | |
Antimicrobial | Staphylococcus aureus | 8.0 | |
Antimicrobial | Escherichia coli | 10.0 |
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Material : Begin with 2-amino-5-bromopyridine.
- Methylation : Use methylating agents such as dimethyl sulfate to introduce methyl groups at the N-6 position.
- Purification : The final product can be purified through recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-N,6-dimethylpyridin-2-amine, and how can reaction conditions be optimized?
A common method involves reductive amination using sodium cyanoborohydride (NaBH3CN) with a brominated pyridine precursor and a methyl-substituted aldehyde. For example, refluxing 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde and NaBH3CN in methanol yields a structurally similar compound, as demonstrated in analogous syntheses . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield and selectivity. Alternative routes, such as nucleophilic substitution or catalytic coupling, should be explored for regioselective methylation at the N and 6 positions.
Q. How is the structural integrity of this compound validated post-synthesis?
Combined spectroscopic and crystallographic techniques are critical:
- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL) confirms bond lengths, angles, and planarity of the pyridine ring. For example, deviations <0.01 Å from planarity are typical for brominated pyridines .
- NMR : Distinct signals for methyl groups (δ ~2.3–2.5 ppm for N-methyl; δ ~2.1–2.3 ppm for C6-methyl) and aromatic protons (δ ~7.0–8.5 ppm) validate substitution patterns.
- Mass spectrometry : Molecular ion peaks ([M+H]+) should align with the molecular weight (e.g., ~215–230 g/mol depending on isotopes).
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor impurities; retention times should correlate with standards.
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3%.
- Stability testing : Store under inert conditions (argon) at −20°C to prevent degradation, as brominated amines are prone to hydrolysis or photodecomposition .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?
Intermolecular N–H···N and C–H···Br hydrogen bonds stabilize the crystal lattice, as observed in related bromopyridines. For instance, hydrogen-bonded dimers form centrosymmetric networks, affecting solubility and melting points . Computational tools (e.g., Mercury CSD) can map these interactions using crystallographic data. SHELXL refinement parameters (R factor <0.06) ensure accurate modeling of these features .
Q. How does the substitution pattern (bromo, N-methyl, C6-methyl) affect reactivity and biological activity?
Comparative studies of analogous compounds show that:
- Bromine at position 5 enhances electrophilic aromatic substitution reactivity, enabling further derivatization.
- N-Methylation reduces hydrogen-bonding capacity, potentially altering solubility and receptor binding.
- C6-Methyl groups increase steric hindrance, influencing regioselectivity in cross-coupling reactions .
A structure-activity relationship (SAR) table can be constructed using computational docking (e.g., AutoDock) and in vitro assays.
Q. What computational strategies model the electronic properties of this compound for catalytic or medicinal applications?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies.
- QSPR models : Corrogate substituent effects with logP, polar surface area, and bioavailability .
Q. How can enantiomeric purity (if applicable) be assessed, and what are the implications of chirality?
Though the compound lacks chiral centers, synthetic intermediates or derivatives may require enantiomer analysis. Use:
- Rogers’ η parameter or Flack x parameter : For crystal structures, these assess chirality-polarity and detect centrosymmetric twinning .
- Chiral HPLC : Employ columns like Chiralpak IG with hexane/isopropanol gradients to resolve enantiomers.
Q. Methodological Notes
- Crystallographic Refinement : Always cross-validate SHELXL outputs with PLATON to check for missed symmetry or disorder .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) meticulously, as brominated amines are prone to side reactions .
- Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvate formation; repeat experiments under controlled conditions.
Properties
IUPAC Name |
5-bromo-N,6-dimethylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLQHUDDFITQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.